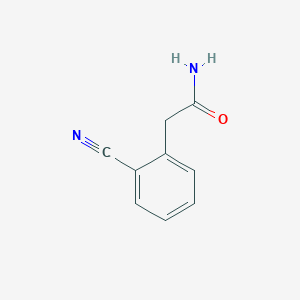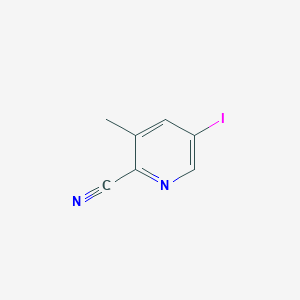
2-((Piperidin-2-ylmethyl)thio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Piperidin-2-ylmethyl)thio)pyridine is a heterocyclic compound that contains both a pyridine ring and a piperidine ring connected via a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Piperidin-2-ylmethyl)thio)pyridine typically involves the reaction of 2-chloropyridine with piperidine-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
2-((Piperidin-2-ylmethyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
2-((Piperidin-2-ylmethyl)thio)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-((Piperidin-2-ylmethyl)thio)pyridine depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The sulfur atom in the compound can form strong interactions with metal ions or other electrophilic centers, making it a versatile ligand in coordination chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiopyridine: Similar structure but lacks the piperidine ring.
Piperidine-2-thiol: Contains the piperidine ring but lacks the pyridine ring.
2-(Methylthio)pyridine: Similar structure but with a methyl group instead of the piperidin-2-ylmethyl group.
Uniqueness
2-((Piperidin-2-ylmethyl)thio)pyridine is unique due to the presence of both the pyridine and piperidine rings, which confer distinct chemical and biological properties. The sulfur atom acts as a bridge, enhancing the compound’s ability to participate in various chemical reactions and interact with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C11H16N2S |
|---|---|
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
2-(piperidin-2-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H16N2S/c1-3-7-12-10(5-1)9-14-11-6-2-4-8-13-11/h2,4,6,8,10,12H,1,3,5,7,9H2 |
Clé InChI |
KFMVFUSCFOGXFW-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CSC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylic acid](/img/structure/B12990651.png)
![Methyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hydrochloride](/img/structure/B12990663.png)
![6-Fluoro-8-methoxy-1-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12990672.png)
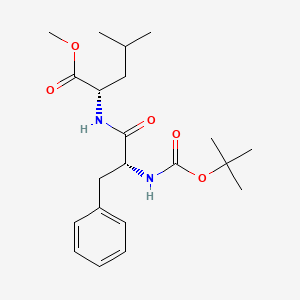
![N-Ethyl-N-methyldibenzo[b,d]furan-4-amine](/img/structure/B12990677.png)

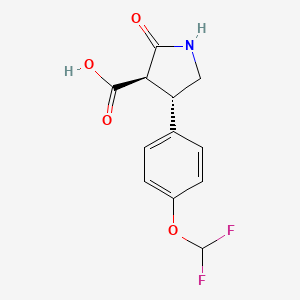
![Methyl 8-isopropyl-2-methylimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B12990684.png)
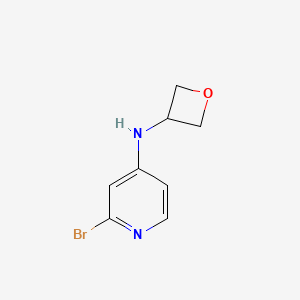
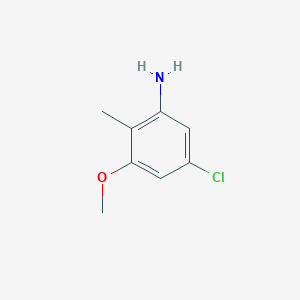
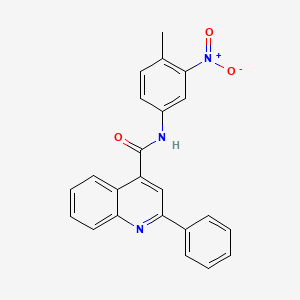
![5-Oxa-2-azaspiro[3.4]octan-8-ol](/img/structure/B12990712.png)
